(R)-2-(Benzoyloxy)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzoyloxy)propanoic acid typically involves the esterification of ®-2-hydroxypropanoic acid with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Benzoyloxy)propanoic acid can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzoyloxy)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-2-hydroxypropanoic acid and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Amines, heat, solvent (e.g., dichloromethane).
Major Products Formed
Hydrolysis: ®-2-hydroxypropanoic acid and benzoic acid.
Reduction: ®-2-hydroxypropanoic acid.
Substitution: Amides derived from the ester and the nucleophile used.
Scientific Research Applications
®-2-(Benzoyloxy)propanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of prodrugs, which are inactive compounds that can be metabolized in the body to release the active drug.
Biochemistry: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Materials Science: The ester can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(Benzoyloxy)propanoic acid primarily involves its hydrolysis to ®-2-hydroxypropanoic acid and benzoic acid. The hydrolysis reaction is catalyzed by enzymes such as esterases, which facilitate the cleavage of the ester bond. The resulting ®-2-hydroxypropanoic acid can then participate in various metabolic pathways, including glycolysis and the citric acid cycle.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzoyloxy)propanoic acid: The enantiomer of ®-2-(Benzoyloxy)propanoic acid, which has similar chemical properties but different biological activity.
Methyl 2-(benzoyloxy)propanoate: An ester of ®-2-hydroxypropanoic acid with methanol instead of benzoic acid.
Ethyl 2-(benzoyloxy)propanoate: An ester of ®-2-hydroxypropanoic acid with ethanol instead of benzoic acid.
Uniqueness
®-2-(Benzoyloxy)propanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the benzoyloxy group also imparts distinct chemical properties, such as increased hydrophobicity and stability, compared to other esters of ®-2-hydroxypropanoic acid.
Properties
IUPAC Name |
(2R)-2-benzoyloxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHUPYLTAYIGHK-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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